Dexpramipexole dihydrochloride

説明

Dexpramipexole dihydrochloride is a neuroprotective agent and weak non-ergoline dopamine agonist . It reduces mitochondrial reactive oxygen species (ROS) production, inhibits the activation of apoptotic pathways, and increases cell survival in response to a variety of neurotoxins and β-amyloid neurotoxicity .

Synthesis Analysis

The synthesis of Dexpramipexole dihydrochloride is a complex process that involves multiple steps. The addition of n-hexane has a significant impact on both the enantioselectivity and the reaction rate .

Molecular Structure Analysis

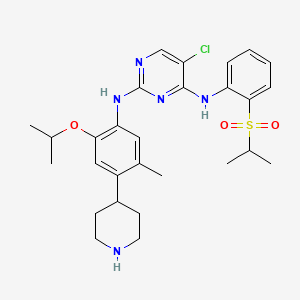

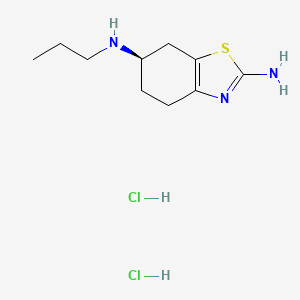

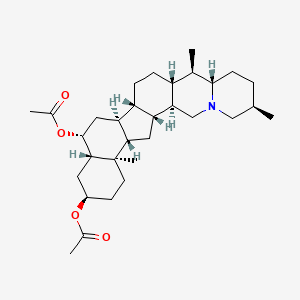

The molecular formula of Dexpramipexole dihydrochloride is C10H17N3S . Its molecular weight is 211.33 g/mol . The IUPAC name is (6 R )-6- N -propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .

Chemical Reactions Analysis

Dexpramipexole dihydrochloride has been observed to produce a significant and targeted depletion of eosinophils in the blood of ALS patients . This suggests that it may have potential applications in the treatment of conditions associated with eosinophilic inflammation.

Physical And Chemical Properties Analysis

The physical and chemical properties of Dexpramipexole dihydrochloride are characterized by its molecular formula C10H21Cl2N3OS and molecular weight 302.3 g/mol . The IUPAC name is (6 R )-6- N -propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride .

科学的研究の応用

Eosinophilic Inflammation

- Summary of Application: Dexpramipexole has been investigated for its potential in treating eosinophilic inflammation, particularly in patients with asthma and eosinophil-associated diseases . Eosinophils are pro-inflammatory white blood cells that can cause tissue and organ damage when present in excessive numbers .

- Methods of Application: Dexpramipexole is administered orally. It was first developed as a treatment for amyotrophic lateral sclerosis (ALS) but was observed to produce a significant and targeted depletion of eosinophils in the blood of ALS patients .

- Results or Outcomes: Dexpramipexole has shown promise in reducing eosinophil numbers in both blood and tissue, which could potentially reduce asthma exacerbations . In a Phase II clinical trial, oral doses of dexpramipexole lowered eosinophil counts by up to 80 percent and showed signs of improving lung function in patients with moderate-to-severe eosinophilic asthma .

Hypereosinophilic Syndromes (HES)

- Summary of Application: Dexpramipexole has been studied as a potential treatment for hypereosinophilic syndromes (HES), a group of disorders characterized by high levels of eosinophils in the blood, leading to damage in various organs .

- Methods of Application: In a proof-of-concept study, dexpramipexole was administered orally (150 mg twice daily) as a glucocorticoid (GC)-sparing agent in HES .

- Results or Outcomes: Out of 10 subjects, 40% achieved a ≥50% reduction in the minimum effective GC dose (MED) to maintain AEC <1000/μL and control clinical symptoms . All adverse events were self-limited, and none led to drug discontinuation . Affected tissue biopsy samples in 2 subjects showed normalization of pathology and depletion of eosinophils on dexpramipexole .

Neuroprotection

- Summary of Application: Dexpramipexole has been described as the first-in-class F1Fo ATP synthase activator able to boost mitochondrial bioenergetics and provide neuroprotection in experimental models of ischemic brain injury .

- Methods of Application: In electrophysiological experiments in vitro, Dexpramipexole was found to increase outward K+ currents evoked by a voltage ramp protocol. This effect is prevented by the non-selective voltage-dependent K+ channel (Kv) blocker TEA and by the selective small-conductance Ca2±activated K+ (SK) channel blocker apamin .

- Results or Outcomes: Dexpramipexole inhibits synaptic transmission and CA1 neuron excitability, which could underlie its neuroprotective properties .

Treatment of Bipolar Disorder

- Summary of Application: Dexpramipexole, in its pramipexole form, has been studied as a potential treatment for treatment-resistant bipolar depression .

- Methods of Application: In a randomized, double-blind, placebo-controlled trial, pramipexole was administered in addition to mood stabilizers for patients with treatment-resistant bipolar depression .

- Results or Outcomes: The study is ongoing, and results are yet to be published .

Cardiovascular Diseases

- Summary of Application: While there isn’t much direct research on Dexpramipexole’s use in cardiovascular diseases, its ability to reduce inflammation by lowering eosinophil counts could potentially have implications in treating diseases where inflammation plays a key role, such as certain cardiovascular diseases .

Alzheimer’s Disease

- Summary of Application: Dexpramipexole has been studied for its potential neuroprotective effects in Alzheimer’s disease. It is thought to protect neurons through effects on microglia and to improve free radical-induced cognitive impairment .

- Methods of Application: In clinical trials, Dexpramipexole was administered orally. The specific dosage and treatment regimen would depend on the specifics of the clinical trial .

- Results or Outcomes: While some early studies showed promise, the outcomes of Dexpramipexole’s use in Alzheimer’s disease are not conclusive at this time and would require further research .

将来の方向性

特性

IUPAC Name |

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNWXHSYPXQFSK-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920539 | |

| Record name | 2-Imino-N-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexpramipexole dihydrochloride | |

CAS RN |

104632-27-1 | |

| Record name | Dexpramipexole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-N-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl-, hydrochloride (1:2), (6R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXPRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9038PKO43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

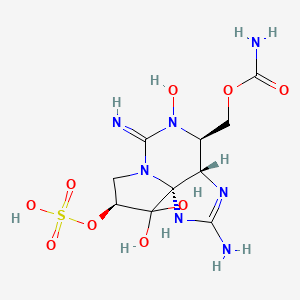

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)